molecular formula C13H14O2S B12621055 Benzo[b]thiophene-3-carboxylic acid, butyl ester CAS No. 919535-99-2

Benzo[b]thiophene-3-carboxylic acid, butyl ester

Cat. No.: B12621055
CAS No.: 919535-99-2
M. Wt: 234.32 g/mol
InChI Key: GDWOPAIMBFJGES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-carboxylic acid, butyl ester typically involves the esterification of benzo[b]thiophene-3-carboxylic acid. One common method is the reaction of benzo[b]thiophene-3-carboxylic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxylic acid, butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzo[b]thiophene-3-carboxylic acid, butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of benzo[b]thiophene-3-carboxylic acid are investigated for their potential as pharmaceutical agents.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-carboxylic acid, butyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Benzo[b]thiophene-3-carboxylic acid, butyl ester can be compared with other similar compounds, such as:

    Benzo[b]thiophene-3-carboxylic acid: The parent compound without the ester group.

    Benzo[b]thiophene-3-carboxylic acid, methyl ester: A similar ester derivative with a methyl group instead of a butyl group.

    Thiophene-3-carboxylic acid, butyl ester: A related compound with a thiophene ring instead of a benzothiophene ring.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and potential applications. For example, the presence of the benzene ring fused to the thiophene ring can enhance its stability and electronic properties compared to simpler thiophene derivatives.

Properties

CAS No.

919535-99-2

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

butyl 1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H14O2S/c1-2-3-8-15-13(14)11-9-16-12-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3

InChI Key

GDWOPAIMBFJGES-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CSC2=CC=CC=C21

Origin of Product

United States

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